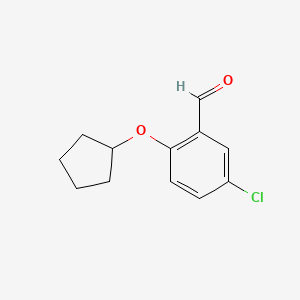

5-Chloro-2-(cyclopentyloxy)benzaldehyde

Overview

Description

5-Chloro-2-(cyclopentyloxy)benzaldehyde is a chemical compound with the CAS Number: 187241-82-3 . It has a molecular weight of 224.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(cyclopentyloxy)benzaldehyde is1S/C12H13ClO2/c13-10-5-6-12 (9 (7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

Polymerization of Aldehydes

Research on the polymerization of aldehydes, including substituted aldehydes, highlights the potential of such compounds in creating polymers with specific properties. The systematic study of higher aliphatic aldehydes and haloaldehydes, such as those substituted with halogens like chlorine, suggests that 5-Chloro-2-(cyclopentyloxy)benzaldehyde could play a role in developing new polymers or enhancing existing materials through polymerization processes (Kubisa, Neeld, Starr, & Vogl, 1980).

Antimicrobial and Antioxidant Applications

The antimicrobial properties of certain compounds, including those with halogen substitutions, suggest that 5-Chloro-2-(cyclopentyloxy)benzaldehyde might have applications in creating antimicrobial agents. These properties are crucial for the food industry and healthcare, where preventing microbial growth is essential. Similarly, the antioxidant activities of phenolic compounds indicate potential health-promoting benefits of structurally related compounds, which could extend to 5-Chloro-2-(cyclopentyloxy)benzaldehyde (Husain & Husain, 2007).

Supramolecular Chemistry

The role of benzene derivatives in supramolecular chemistry, forming structures stabilized by hydrogen bonding, suggests a potential research avenue for 5-Chloro-2-(cyclopentyloxy)benzaldehyde. Its structure could be conducive to forming supramolecular assemblies, useful in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

Research on the degradation of organic pollutants using advanced oxidation processes (AOPs) and the role of redox mediators in enhancing the efficiency of these processes highlights a potential application for 5-Chloro-2-(cyclopentyloxy)benzaldehyde in environmental science. Its structural properties could make it a candidate for studying the degradation of persistent organic pollutants or as a mediator in such reactions (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

properties

IUPAC Name |

5-chloro-2-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBKVNNQZYGRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(cyclopentyloxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)

![N-[2-(4-bromophenyl)ethyl]formamide](/img/structure/B3248414.png)

![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)

![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)

![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)